Icaritin

Overview

Description

Icaritin is a flavonoid compound derived from the Chinese herb Epimedium, commonly known as “Horny Goat Weed.” It is an aglycone of flavonoid glycosides and has shown significant biological activities, including anti-cancer, anti-inflammatory, and osteogenic properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma and other cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Icaritin can be synthesized from icariin, a glycoside found in Epimedium, through enzymatic hydrolysis. The process involves the use of α-L-rhamnosidases and β-glucosidases to hydrolyze icariin into this compound . This bioconversion can be performed using whole-cell catalysis, which has been shown to be highly efficient .

Industrial Production Methods

Industrial production of this compound involves the preparation of amorphous this compound nanoparticles to enhance its bioavailability. A reactive precipitation technique is used to produce these nanoparticles, which are characterized by their small size and high dissolution rates . This method involves the formation of hydrogen bonds between the hydrophilic chain of polymers and the hydroxyl groups of this compound, inhibiting crystallization and aggregation .

Chemical Reactions Analysis

Types of Reactions

Icaritin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of icariin to this compound is a key reaction in its preparation .

Common Reagents and Conditions

Hydrolysis: α-L-rhamnosidases and β-glucosidases are used to hydrolyze icariin into this compound.

Oxidation and Reduction:

Major Products Formed

The primary product formed from the hydrolysis of icariin is this compound . Other potential products from oxidation and reduction reactions are not extensively studied.

Scientific Research Applications

Icaritin has a wide range of scientific research applications:

Mechanism of Action

Icaritin exerts its effects through multiple molecular pathways. It promotes apoptosis and inhibits proliferation in hepatocellular carcinoma cells by down-regulating alpha-fetoprotein gene expression through the p53 pathway . This compound also inhibits murine double minute 2-mediated p53 ubiquitination degradation, improving the stability of p53 and transcriptionally inhibiting the alpha-fetoprotein promoter . Additionally, this compound has been shown to activate the phosphoinositide 3-kinase/protein kinase B pathway, contributing to its anti-cancer effects .

Comparison with Similar Compounds

Icaritin is unique among flavonoids due to its potent biological activities and therapeutic potential. Similar compounds include:

Icariin: The glycoside precursor of this compound, also derived from Epimedium.

Baohuoside I: Another flavonoid glycoside found in Epimedium with similar osteogenic properties.

Epimedin A, B, and C: Flavonoid glycosides with varying degrees of glycosylation at the C-3 and C-7 positions.

This compound stands out due to its higher bioactivity and potential for industrial applications in drug formulation .

Biological Activity

Icaritin, a flavonoid derived from the traditional Chinese medicinal herb Epimedium, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

This compound exhibits a range of biological activities through various molecular mechanisms. Key findings include:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC) and lung cancer. Its anti-cancer effects are primarily mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. For instance, in HCC cells, this compound modulates protein phosphorylation and alters cellular metabolism to suppress tumor growth .

- Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells by activating pro-apoptotic proteins while downregulating anti-apoptotic proteins. In endometrial cancer cells, this compound treatment resulted in sustained activation of ERK1/2 and increased expression of Bax, a pro-apoptotic factor .

- Immunomodulatory Effects : this compound enhances T-cell infiltration in tumors, promoting an anti-tumor immune response. In murine models, it was observed that this compound treatment led to a significant decrease in tumor burden through T-cell dependent mechanisms .

Pharmacological Properties

This compound has been associated with several pharmacological properties beyond its anti-cancer effects:

- Estrogen-like Activity : this compound exhibits estrogenic properties, which may contribute to its potential use in treating osteoporosis and other estrogen-related conditions .

- Neuroprotection : Studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

- Osteogenesis : The compound has been shown to promote bone formation and may be useful in treating osteoporosis .

Clinical Studies and Case Reports

Several clinical studies have highlighted the therapeutic potential of this compound:

- A case study involving a 79-year-old woman with unresectable pancreatic cancer demonstrated significant tumor reduction (57.5%) following treatment with this compound soft capsules combined with lenvatinib. This case illustrates the potential of this compound as part of a combinatorial therapy approach .

- In advanced HCC patients, this compound treatment correlated with improved survival rates and favorable immunodynamic responses, suggesting its role in enhancing immune responses against tumors .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing and purifying icaritin in laboratory settings?

this compound is typically synthesized via enzymatic hydrolysis of icariin. A validated protocol involves dissolving icariin in acetate buffer (pH 5.0) and incubating with crude enzyme at 40°C for 18–20 hours. Post-reaction, this compound is precipitated via centrifugation, washed with water, and purified using tetrahydrofuran/methanol solvent precipitation. Purity is assessed via HPLC, with retention times (~28 min) and theoretical plate numbers (~328,604) serving as critical quality metrics .

Q. How does this compound induce apoptosis in cancer cells, and what assays are used to validate this mechanism?

this compound triggers apoptosis through caspase-dependent pathways. Key assays include:

- Flow cytometry to quantify apoptotic cells (Annexin V/PI staining) and cell cycle arrest (e.g., S-phase arrest in nasopharyngeal carcinoma) .

- Western blotting to detect caspase-3/8 activation, Bcl-2/Bax ratio changes, and PARP cleavage .

- MTT/clonogenic assays to assess dose- and time-dependent cytotoxicity .

Q. What in vitro models are commonly used to study this compound’s anti-proliferative effects?

Standard models include:

- Hepatocellular carcinoma (e.g., SMMC-7721, HepG2) .

- Lung cancer (e.g., H1299) .

- Oral squamous cell carcinoma (OSCC) . Dose-response curves (e.g., 5–50 μM) and exposure times (24–72 hours) are optimized to capture IC50 values and mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?

Discrepancies may arise from cell-type-specific signaling contexts. For example:

- In renal cell carcinoma (RCC), this compound inhibits JAK2/STAT3, downregulating Bcl-xL and Cyclin D1 .

- In endometrial cancer, sustained ERK1/2 activation drives apoptosis . Methodological recommendations :

- Use phospho-specific antibodies to map pathway activation (e.g., p-STAT3 vs. p-ERK).

- Validate findings with siRNA knockdown (e.g., STAT3 silencing in RCC) or ROS inhibitors (e.g., NAC in nasopharyngeal carcinoma) .

Q. What strategies improve this compound’s bioavailability and metabolic stability in preclinical studies?

Structural modifications, such as 3-OH carbamate derivatives (3N-Me, 3N-Et) , reduce phase II metabolism. These derivatives remain stable during absorption and release this compound in plasma, enhancing oral bioavailability . Pharmacokinetic assays (e.g., UPLC-DAD) identify metabolites (e.g., glucuronidated forms) and quantify plasma stability .

Q. How can network pharmacology integrate with experimental validation to study this compound’s multi-target effects?

A hybrid approach involves:

- PPI network analysis to identify hub targets (e.g., AKT1, CDK4, EGFR) .

- KEGG pathway enrichment to prioritize pathways (e.g., p53, cell senescence) .

- In vivo xenograft models (e.g., HONE1 nasopharyngeal carcinoma) to confirm anti-tumor efficacy and pathway modulation .

Q. What experimental designs address this compound’s dual role in promoting ROS and cellular senescence?

- SA-β-Gal staining quantifies senescence in treated cells .

- ROS probes (e.g., DCFH-DA) with flow cytometry measure oxidative stress.

- Co-treatment with NAC (ROS scavenger) validates causality between ROS accumulation and senescence/apoptosis .

Q. How does this compound modulate the tumor microenvironment (TME) in immunotherapy contexts?

this compound downregulates PD-L1 by targeting IκB kinase α (IKK-α), disrupting NF-κB signaling. Biotin-based affinity assays confirm direct binding to IKK-α (C46/C178 residues) . Syngeneic mouse models combined with α-PD-1 antibodies demonstrate enhanced anti-tumor immunity .

Q. Methodological Best Practices

Q. What controls and replicates are essential for this compound studies to ensure reproducibility?

- Negative controls : Untreated cells + solvent (e.g., DMSO ≤0.1%).

- Positive controls : Standard chemotherapeutics (e.g., cisplatin for apoptosis).

- Technical replicates : Triplicate wells in viability assays.

- Biological replicates : Independent experiments (n ≥ 3) .

Q. How should researchers validate this compound’s specificity for signaling targets like STAT3 or ERα36?

- Co-immunoprecipitation (Co-IP) : Confirm physical interactions (e.g., STAT3-JAK2 complex disruption) .

- Luciferase reporter assays : Measure transcriptional activity of pathways (e.g., STAT3-responsive promoters) .

- Isoform-selective agonists/antagonists (e.g., ERα36 modulators) to rule off-target effects .

Q. Clinical Translation Considerations

Q. What preclinical evidence supports this compound’s progression to clinical trials for hepatocellular carcinoma (HCC)?

Phase I/II trials (NCT03236636, NCT03236649) are informed by:

- Orthotopic HCC models showing tumor growth inhibition via STAT3/NF-κB pathways .

- Safety profiles from rodent toxicology studies (e.g., no organ toxicity at ≤100 mg/kg) .

Q. How are clinical trial endpoints aligned with this compound’s mechanistic biomarkers?

Properties

IUPAC Name |

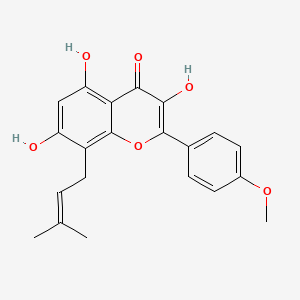

3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXBSASAQJECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152154 | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118525-40-9 | |

| Record name | Icaritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icaritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icaritin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icaritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICARITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.